molecular formula C7H5Br2N3 B3259319 3,5-Dibromo-1H-indazol-7-amine CAS No. 316810-94-3

3,5-Dibromo-1H-indazol-7-amine

Cat. No. B3259319
CAS RN: 316810-94-3
M. Wt: 290.94 g/mol
InChI Key: QAQPCHDWYQUGBI-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-indazol-7-amine is a chemical compound with the molecular formula C7H5Br2N3. It is a derivative of indazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 290.94 .

Mechanism of Action

While the specific mechanism of action for 3,5-Dibromo-1H-indazol-7-amine is not detailed in the available sources, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment in certain drugs .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented when handling indazole derivatives. Protective clothing, gloves, safety glasses, and dust respirators are recommended. The compounds should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

Indazole-containing derivatives, including 3,5-Dibromo-1H-indazol-7-amine, have a wide variety of medicinal applications and have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of these compounds for the treatment of various pathological conditions .

properties

IUPAC Name

3,5-dibromo-2H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQPCHDWYQUGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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